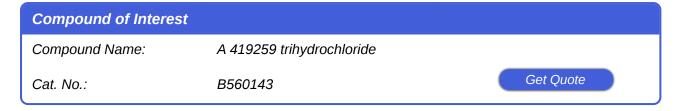


# Preparing A 419259 Trihydrochloride Stock Solution in DMSO: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides detailed application notes and protocols for the preparation, storage, and use of A 419259 trihydrochloride stock solutions in dimethyl sulfoxide (DMSO). A 419259 trihydrochloride is a potent, second-generation pyrrolopyrimidine inhibitor of Src family kinases (SFKs), demonstrating significant activity against Src, Lck, and Lyn.[1][2] Proper preparation and handling of this compound are crucial for ensuring experimental reproducibility and accuracy. This guide includes comprehensive data on its chemical and physical properties, detailed protocols for solubilization, and recommendations for storage and use in common in vitro and in vivo experimental settings.

# **Chemical and Physical Properties**

A 419259 trihydrochloride is a white to off-white solid. It is crucial to refer to the batch-specific molecular weight provided on the certificate of analysis, as it may vary due to hydration.[3] However, for general calculations, the molecular weight of 592.01 g/mol is commonly used.

Table 1: Chemical and Physical Data for A 419259 Trihydrochloride



Property	Value	Reference
Synonyms	RK 20449 trihydrochloride	[1][4]
Molecular Formula	C29H34N6O·3HCI	[3][5]
Molecular Weight	592.01 g/mol	[3]
CAS Number	1435934-25-0	[3][4]
Purity	≥98% (HPLC)	[3]
Solubility in DMSO	11.84 mg/mL (20 mM) to 12.5 mg/mL (25.90 mM)	[3][6]
Solubility in Water	59.2 mg/mL (100 mM)	[3]
Appearance	Crystalline solid	[5]

# Mechanism of Action: Inhibition of Src Family Kinases

A 419259 is a highly selective and potent inhibitor of Src family kinases (SFKs).[6] It exerts its effects by competing with ATP for the binding site on the kinase domain. This inhibition blocks the downstream signaling pathways regulated by SFKs, which are crucial for cell proliferation, differentiation, survival, and migration. The inhibitory concentrations (IC50) for key SFKs are summarized below.

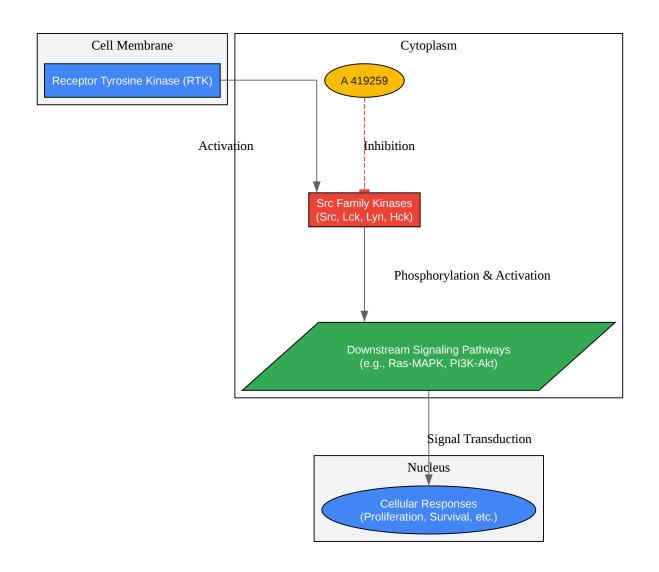
Table 2: Inhibitory Activity of A 419259 Trihydrochloride



Target Kinase	IC50 (nM)	Reference
Hck	0.43	[3]
Lck	<3	[6][7]
Lyn	<3	[6][7]
Src	9	[1][4][6]
c-Abl	3000	[5]
PKC	>33,000	[5]

The diagram below illustrates the central role of Src family kinases in signaling cascades and the point of inhibition by A 419259.





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Caption: A 419259 inhibits Src family kinases, blocking downstream signaling.



# Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **A 419259 trihydrochloride** in DMSO.

#### Materials:

- A 419259 trihydrochloride powder
- Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- · Calibrated micropipettes and sterile tips
- Vortex mixer
- Optional: Sonicator

#### Procedure:

- Pre-warm DMSO: Allow the anhydrous DMSO to come to room temperature before opening to prevent moisture absorption.
- Weigh the Compound: Accurately weigh the desired amount of **A 419259 trihydrochloride** powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.592 mg of the compound (based on a molecular weight of 592.01 g/mol ).
- Add DMSO: Add the calculated volume of DMSO to the tube containing the powder. For 0.592 mg, add 100 μL of DMSO.
- Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the
  compound does not fully dissolve, brief sonication in a water bath may be required to
  achieve a clear solution.[6] Visually inspect the solution to ensure no particulates are
  present.



- Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][6]
- Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][6] Ensure the tubes are tightly sealed to prevent DMSO from absorbing water.

Table 3: Volumes of DMSO for Preparing A 419259 Trihydrochloride Stock Solutions

Desired Concentration	Mass of A 419259	Volume of DMSO
1 mM	1 mg	1.69 mL
5 mM	1 mg	0.34 mL
10 mM	1 mg	0.17 mL
20 mM	1 mg	0.0845 mL

Calculations are based on a molecular weight of 592.01 g/mol .[3]

# **Experimental Applications and Protocols**

A 419259 trihydrochloride is utilized in a variety of cell-based and in vivo experiments to probe the function of Src family kinases.

### In Vitro Cell-Based Assays

A common application is the treatment of cell cultures to assess the impact on proliferation, apoptosis, or differentiation.

Protocol: Inhibition of Cell Proliferation in K-562 Cells

- Cell Seeding: Plate K-562 chronic myeloid leukemia cells in a 96-well plate at a density of 1
   x 10<sup>4</sup> cells per well in RPMI 1640 medium supplemented with 10% fetal calf serum.
- Prepare Working Solutions: Dilute the 10 mM A 419259 DMSO stock solution in culture medium to achieve the desired final concentrations (e.g.,  $0.1~\mu M$  to  $1~\mu M$ ).[1] Include a



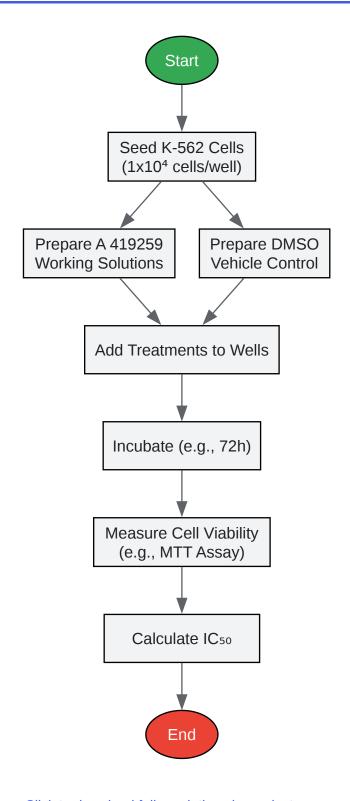




DMSO-only control with the same final concentration of DMSO as the highest treatment dose.

- Cell Treatment: Add the working solutions to the respective wells and incubate for the desired time period (e.g., 72 hours).
- Assess Proliferation: Measure cell viability using a standard method such as the MTT or Calcein-AM assay.[1]
- Data Analysis: Calculate the IC<sub>50</sub> value by plotting the percentage of cell viability against the log of the inhibitor concentration.





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